tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate (CAS 113451-52-8) is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an azide (-N₃) substituent at the 3S position of the pyrrolidine ring. Its molecular formula is C₉H₁₆N₄O₂, with a molecular weight of 212.25 g/mol . The Boc group enhances stability during synthetic processes, while the azide functionality enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and serves as a precursor for amines upon reduction. This compound is widely utilized in organic synthesis, pharmaceuticals, and bioconjugation due to its versatility and stereochemical specificity .
Properties
IUPAC Name |
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQETRAMMATCR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions often employ γ-amino alcohols or halides as starting materials. For example, treatment of (S)-4-chloro-3-hydroxybutanenitrile with base induces intramolecular nucleophilic substitution, forming the pyrrolidine ring. This method achieves moderate yields (60–70%) but requires stringent temperature control (-78°C) to prevent racemization.
Stereoselective Reduction of Pyrrolidinones
An alternative route involves the reduction of (3S)-3-azidopyrrolidin-2-one. Sodium borohydride in tetrahydrofuran at 0°C selectively reduces the ketone to the corresponding alcohol, which is subsequently esterified. This approach preserves the stereochemical integrity at the 3-position, achieving diastereomeric excess (de) >95%.
Introduction of the Azido Group
The azido group is introduced via nucleophilic substitution or Staudinger-type reactions , with the former being more industrially viable.
Nucleophilic Substitution of Leaving Groups
A key intermediate, tert-butyl (3S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, reacts with sodium azide in dimethylformamide (DMF) at 40°C. The mesylate leaving group facilitates an SN2 mechanism, yielding the azide product in 85–90% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 40°C |
| Reaction Time | 20–30 minutes |
| Yield | 85–90% |
Esterification with tert-Butyl Group
The tert-butyl ester is introduced early in the synthesis to protect the pyrrolidine nitrogen.
Carbodiimide-Mediated Coupling
A common method involves reacting pyrrolidine-1-carboxylic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This achieves near-quantitative yields but generates stoichiometric waste.
Green Chemistry Alternatives
Patent WO2014203045A1 describes a solvent-free esterification using lipase enzymes immobilized on mesoporous silica. This method reduces energy consumption and achieves 92% yield under mild conditions (30°C, 24 hours).
Industrial and Green Synthesis Methods
Continuous Flow Processes
Recent advancements employ microreactors for azide substitution steps. A prototype system reported in EP2358670B1 operates at 100 mL/min, achieving 94% conversion with 10-second residence times.
Micellar Catalysis
Aqueous solutions of surfactants (e.g., SDS) form micelles that solubilize azide ions and organic intermediates. This method, detailed in WO2014203045A1, reduces organic solvent use by 70% while maintaining yields >88%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Stereoselectivity (de) | Cost (USD/kg) | Safety Profile |
|---|---|---|---|---|
| SN2 Substitution | 85–90 | >99% | 1200 | Moderate (azide risk) |
| Enzymatic Esterification | 92 | N/A | 900 | High |
| Continuous Flow | 94 | >99% | 1500 | High |
Data Tables
Table 1: Key Intermediates and Their Properties
| Intermediate | CAS Number | Molecular Formula | Melting Point (°C) |
|---|---|---|---|
| tert-Butyl (3S)-3-mesylpyrrolidine-1-carboxylate | 124752-23-4 | C₁₀H₁₉NO₅S | 98–100 |
| (3S)-3-Azidopyrrolidine | 147081-49-0 | C₄H₈N₄ | Oil |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium azide and appropriate leaving groups are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In the field of synthetic organic chemistry, tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. Its azido group allows for various chemical transformations, including:
- Click Chemistry : The azido group can engage in click reactions with alkynes to form stable triazole derivatives, which are valuable in bioconjugation and drug development .
- Synthesis of Pharmaceuticals : It is used in the development of pharmaceutical compounds due to its ability to modify biological pathways and mechanisms involving azido and amine groups .
Biology
In biological research, this compound is instrumental for:
- Pathway Studies : It aids in investigating biological pathways that involve azido or amine functionalities, potentially leading to insights into disease mechanisms and therapeutic targets .
- Bioconjugation : The compound's reactivity allows it to be used for labeling biomolecules, facilitating studies on protein interactions and cellular processes .
Industry
In industrial applications, this compound is utilized for:
- Material Science : It contributes to the development of specialized materials such as polymers and coatings with unique properties due to its functional groups .
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through several methods:
| Step | Description |
|---|---|
| 1 | Formation of the pyrrolidine ring via cyclization of appropriate precursors. |
| 2 | Introduction of the azido group through nucleophilic substitution reactions. |
| 3 | Esterification using tert-butyl alcohol and a suitable carboxylic acid derivative . |
Case Study 1: Click Chemistry Applications
In a study focusing on drug delivery systems, researchers utilized this compound in click chemistry reactions to synthesize drug-conjugates that demonstrated enhanced targeting capabilities for cancer cells. The azido group facilitated efficient coupling with various alkynes, resulting in stable conjugates that exhibited improved pharmacokinetic properties.
Case Study 2: Bioconjugation Techniques
A recent investigation explored the use of this compound for labeling proteins in cellular studies. By employing the compound in bioconjugation protocols, scientists successfully tracked protein interactions within living cells, providing insights into cellular signaling pathways implicated in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to link biomolecules or modify surfaces .
Comparison with Similar Compounds
Functional Groups and Structural Features
Key Observations :
- The azide group in the target compound distinguishes it from analogs with hydroxymethyl, methoxyphenyl, or imidazolidinone groups.
- The Boc group is a common feature, providing steric protection and acid-labile deprotection capabilities across all compounds.
Physicochemical Properties and Drug-Likeness
Molecular Weight :
Lipophilicity :
Biological Activity
Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₆N₄O₃
- Molecular Weight : 216.25 g/mol
- CAS Number : 147081-49-0
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with azide reagents under controlled conditions. The process is characterized by the introduction of the azido group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, a study demonstrated that related compounds showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines, including HCT116 and Mia-PaCa2 . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.
Neuroprotective Effects
In vitro studies have explored the neuroprotective effects of azido compounds in models of neurodegenerative diseases. For example, compounds with similar functionalities have been shown to mitigate oxidative stress and inflammation in astrocytic cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease . These findings suggest that this compound may also exhibit neuroprotective properties.
Study on Anticancer Activity
A recent study synthesized a series of azidopyrrolidine derivatives, including this compound. The derivatives were tested for their anticancer activity against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives significantly inhibiting cell proliferation at low concentrations .
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 8b | 42.5 | MDA-MB231 |
| 8o | 64.3 | HCT116 |
| 8n | 68.4 | Mia-PaCa2 |
Neuroprotection Research
In a separate investigation into neuroprotective agents, compounds similar to tert-butyl (3S)-3-azidopyrrolidine were evaluated for their ability to protect astrocytes from Aβ-induced toxicity. The results indicated that these compounds could enhance cell viability and reduce inflammatory cytokine production, suggesting a mechanism for neuroprotection .
Q & A
Q. What are the key steps in synthesizing tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate, and what analytical techniques confirm its purity?
The synthesis typically involves introducing the azide group to a pyrrolidine scaffold while preserving stereochemistry. Key steps include:
- Protection : Using tert-butyloxycarbonyl (Boc) groups to shield reactive sites during synthesis .
- Azide Incorporation : Substitution reactions (e.g., Mitsunobu or nucleophilic displacement) to install the azide functionality . Analytical confirmation relies on NMR spectroscopy (¹H, ¹³C) to verify structural integrity and mass spectrometry (ESI-MS, HRMS) to assess purity and molecular weight .
Q. How is the stereochemical integrity of the (3S) configuration maintained during synthesis?
Chiral auxiliaries or enantioselective catalysis are employed to ensure stereochemical control. For example, using (S)-configured starting materials or chiral ligands in catalytic azide transfer reactions minimizes racemization. Reaction conditions (e.g., low temperature, inert atmosphere) further stabilize intermediates .
Q. What are the common applications of this compound in organic synthesis?
This compound serves as a versatile intermediate in:
- Click Chemistry : Azide-alkyne cycloadditions to construct triazole-linked bioconjugates .
- Peptide Mimetics : Incorporating pyrrolidine scaffolds into peptidomimetic drug candidates .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry and Boc/azide placement .
- IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
- HRMS : Validates molecular formula and purity .
Q. What precautions are necessary when handling azide-containing compounds like this compound?
- Safety Protocols : Use fume hoods, explosion-proof equipment, and avoid contact with metals or strong acids to prevent hazardous byproducts (e.g., hydrazoic acid) .
- Storage : Keep under inert gas (N₂/Ar) at low temperatures to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when encountering low efficiency in azide incorporation?
- Reagent Optimization : Use Mitsunobu conditions (DIAD, PPh₃) with NaN₃ or trimethylsilyl azide for higher regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide nucleophilicity .
- Monitoring Intermediates : In-situ FTIR or LC-MS tracks reaction progress to adjust parameters dynamically .
Q. What strategies resolve data contradictions arising from rotameric mixtures in NMR analysis?
- Variable Temperature (VT) NMR : Elevating temperature (e.g., 50–80°C) coalesces rotamer signals into singlets .
- COSY/NOESY : Correlates proton-proton interactions to distinguish stereoisomers .
- Computational Modeling : DFT calculations predict rotamer populations and guide spectral interpretation .
Q. How does the tert-butyl group influence the reactivity of this compound in downstream reactions?
- Steric Shielding : The bulky Boc group protects the pyrrolidine ring from unwanted side reactions (e.g., oxidation) .
- Deprotection Flexibility : Acidic conditions (TFA/HCl) selectively remove Boc, enabling selective functionalization .
Q. What computational tools predict the regioselectivity of this compound in click chemistry applications?
Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?
- Analog Synthesis : Modify the pyrrolidine scaffold (e.g., fluorination, hydroxylation) and assess bioactivity changes .
- Biological Assays : Test derivatives against targets (e.g., enzymes, receptors) using SPR or fluorescence polarization .
- Pharmacokinetic Profiling : Evaluate logP, metabolic stability, and membrane permeability via HPLC-MS or Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
